6-Methoxy-1,3-benzothiazole-2,4-diamine 6-Methoxy-1,3-benzothiazole-2,4-diamine
Brand Name: Vulcanchem
CAS No.: 1071365-43-9
VCID: VC2781545
InChI: InChI=1S/C8H9N3OS/c1-12-4-2-5(9)7-6(3-4)13-8(10)11-7/h2-3H,9H2,1H3,(H2,10,11)
SMILES: COC1=CC(=C2C(=C1)SC(=N2)N)N
Molecular Formula: C8H9N3OS
Molecular Weight: 195.24 g/mol

6-Methoxy-1,3-benzothiazole-2,4-diamine

CAS No.: 1071365-43-9

Cat. No.: VC2781545

Molecular Formula: C8H9N3OS

Molecular Weight: 195.24 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-1,3-benzothiazole-2,4-diamine - 1071365-43-9

Specification

CAS No. 1071365-43-9
Molecular Formula C8H9N3OS
Molecular Weight 195.24 g/mol
IUPAC Name 6-methoxy-1,3-benzothiazole-2,4-diamine
Standard InChI InChI=1S/C8H9N3OS/c1-12-4-2-5(9)7-6(3-4)13-8(10)11-7/h2-3H,9H2,1H3,(H2,10,11)
Standard InChI Key ZZXLVXIUIJDEKG-UHFFFAOYSA-N
SMILES COC1=CC(=C2C(=C1)SC(=N2)N)N
Canonical SMILES COC1=CC(=C2C(=C1)SC(=N2)N)N

Introduction

Chemical Structure and Properties

6-Methoxy-1,3-benzothiazole-2,4-diamine is a heterocyclic compound containing a benzothiazole core with two amino groups at positions 2 and 4, and a methoxy group at position 6. The compound's structural characteristics are fundamental to understanding its reactivity and biological behavior.

Basic Structural Information

ParameterValue
Molecular FormulaC₈H₉N₃OS
Molecular Weight195.24 g/mol
Structural FeaturesBenzothiazole core with 2,4-diamino and 6-methoxy substitution
ClassificationHeterocyclic aromatic compound

The presence of the methoxy group at position 6 and two amino groups at positions 2 and 4 gives this compound distinctive chemical and biological properties compared to other benzothiazole derivatives .

Physical Properties

While specific experimental data for 6-Methoxy-1,3-benzothiazole-2,4-diamine is limited, its physical properties can be estimated based on similar compounds:

PropertyEstimated Value
Physical StateSolid at room temperature
Melting PointApproximately 190-210°C (estimated from similar compounds)
SolubilitySoluble in organic solvents (DMSO, DMF, methanol), limited water solubility
StabilityStable under normal conditions

The methoxy group at position 6 would likely increase the compound's polarity compared to methyl-substituted analogs, potentially affecting its solubility profile and intermolecular interactions .

Synthesis Methods

Several synthetic approaches can be employed to prepare 6-Methoxy-1,3-benzothiazole-2,4-diamine, drawing from established methods for similar benzothiazole derivatives.

Conventional Synthesis Routes

The preparation of 6-Methoxy-1,3-benzothiazole-2,4-diamine typically involves the following approaches:

From Substituted Anilines

One potential synthesis route involves the reaction of appropriately substituted anilines with thiocyanate reagents, followed by cyclization:

  • Condensation of 4-methoxy-substituted aniline with ammonium thiocyanate in the presence of bromine as a catalyst.

  • Cyclization to form the benzothiazole ring.

  • Introduction of the second amino group at position 4 through nitration followed by reduction .

From 2-Aminothiophenol Derivatives

Another approach utilizes 2-aminothiophenol derivatives:

  • Reaction of 2-amino-5-methoxythiophenol with appropriate reagents to form the 2-amino-6-methoxybenzothiazole.

  • Introduction of the second amino group at position 4 through directed functionalization .

Modern Synthetic Approaches

Recent advances in synthetic methodologies have led to more efficient approaches:

Microwave-Assisted Synthesis

According to research on similar benzothiazole derivatives, microwave irradiation can significantly enhance reaction efficiency:

  • The reaction of 6-methoxy-1,3-benzothiazol-2-amine with appropriate reagents under microwave conditions can reduce reaction times from hours to minutes.

  • This approach offers advantages including higher yields, shorter reaction times, and reduced waste .

As reported by Vrushali et al. (2015), a synthesis involving 6-methoxy-1,3-benzothiazol-2-amine in dry acetone with potassium carbonate under microwave irradiation for 120 seconds, followed by addition of ethyl chloroacetate and further irradiation, represents a promising approach that could be adapted for the synthesis of 6-Methoxy-1,3-benzothiazole-2,4-diamine .

Biological Activities and Applications

Based on the structural features and biological profiles of similar benzothiazole derivatives, 6-Methoxy-1,3-benzothiazole-2,4-diamine shows potential for various biological activities.

Antimicrobial Properties

Benzothiazole derivatives have demonstrated significant antimicrobial activities against various pathogens:

Organism TypePotential ActivityMechanism
Gram-positive bacteriaModerate to highEnzyme inhibition, disruption of cell wall synthesis
Gram-negative bacteriaVariableDependent on substituent patterns
FungiModerateInterference with ergosterol biosynthesis

The presence of the methoxy group at position 6 and amino groups at positions 2 and 4 may enhance antimicrobial efficacy, particularly against Gram-positive bacteria such as Micrococcus luteus and Staphylococcus species .

Anti-inflammatory Activity

Several benzothiazole derivatives have shown notable anti-inflammatory properties:

  • Compounds with methoxy substitution at position 6 have demonstrated anti-inflammatory effects in animal models.

  • The presence of electron-releasing groups such as methoxy on C6 of the benzothiazole ring has been identified as beneficial for anti-inflammatory activity .

Studies on similar compounds suggest that 6-Methoxy-1,3-benzothiazole-2,4-diamine could potentially reduce inflammatory responses by inhibiting pro-inflammatory mediators .

Structure-Activity Relationships

Understanding the structure-activity relationships of 6-Methoxy-1,3-benzothiazole-2,4-diamine provides valuable insights into optimizing its biological properties.

Impact of Functional Groups

The specific positioning and nature of functional groups significantly influence the compound's biological activity:

Functional GroupPositionEffect on Activity
Methoxy (-OCH₃)6Enhances anti-inflammatory activity, improves membrane permeability
Amino (-NH₂)2Essential for antimicrobial activity, contributes to binding with biological targets
Amino (-NH₂)4May enhance antileishmanial activity, modulates pharmacokinetic properties

Research indicates that the addition of an amino group at position 4 or the presence of a methoxy group at position 6 can significantly affect the compound's biological profile .

Comparison with Related Compounds

Comparing 6-Methoxy-1,3-benzothiazole-2,4-diamine with structurally similar compounds provides valuable insights:

CompoundStructural DifferenceComparative Activity
6-Methyl-1,3-benzothiazole-2,4-diamineMethyl instead of methoxy at position 6Less polar, potentially different binding properties
6-Methoxy-1,3-benzothiazole-2-amineLacks amino group at position 4Demonstrated antimicrobial and anti-inflammatory activity
6-Ethoxy-1,3-benzothiazole-2,4-diamineEthoxy instead of methoxy at position 6Similar activity profile with potentially different pharmacokinetics

The comparison reveals that the methoxy group at position 6 and the diamino functionality at positions 2 and 4 collectively contribute to the compound's unique properties and potential therapeutic applications .

Spectroscopic Characterization

Spectroscopic data provides essential information for structural confirmation and purity assessment of 6-Methoxy-1,3-benzothiazole-2,4-diamine.

Infrared Spectroscopy

Based on similar benzothiazole derivatives, the following infrared spectroscopic features would be expected:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H (amino) stretching3300-3400
Aromatic C-H stretching3000-3100
C=N stretching1600-1630
C-O-C (methoxy) stretching1200-1250
C-S stretching690-720

These spectral features would be crucial for confirming the presence of the expected functional groups in the synthesized compound .

Nuclear Magnetic Resonance

The ¹H NMR spectral data would likely show distinctive patterns:

Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
NH₂ (position 2)5.0-5.5Broad singlet
NH₂ (position 4)3.8-4.2Broad singlet
OCH₃3.8-3.9Singlet
Aromatic protons6.5-7.5Complex pattern

For ¹³C NMR, signals corresponding to the methoxy carbon (55-60 ppm), aromatic carbons (110-160 ppm), and the C=N carbon (approximately 165 ppm) would be expected .

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